molecular formula C16H20ClN7S2 B12766327 Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride CAS No. 170658-37-4

Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride

Katalognummer: B12766327
CAS-Nummer: 170658-37-4
Molekulargewicht: 410.0 g/mol
InChI-Schlüssel: VYVZKVNTWWGAOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of thiazolo and triazole rings, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride involves multiple steps, including the formation of the thiazolo and triazole rings. The reaction conditions typically require specific reagents and catalysts to ensure the successful formation of the desired product. Industrial production methods may involve large-scale synthesis techniques to produce the compound in significant quantities.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, researchers may investigate its potential therapeutic applications. Additionally, the compound may have industrial applications, such as in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride can be compared with other similar compounds that contain thiazolo and triazole rings. These similar compounds may have different substituents or functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

GuideChem.

Eigenschaften

CAS-Nummer

170658-37-4

Molekularformel

C16H20ClN7S2

Molekulargewicht

410.0 g/mol

IUPAC-Name

N,N-bis([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C16H19N7S2.ClH/c1-2-4-12(5-3-1)21(6-13-8-24-15-17-10-19-22(13)15)7-14-9-25-16-18-11-20-23(14)16;/h8-12H,1-7H2;1H

InChI-Schlüssel

VYVZKVNTWWGAOC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(CC2=CSC3=NC=NN23)CC4=CSC5=NC=NN45.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.